molecular formula C23H31NO3 B12777067 Diprafenone, (S)- CAS No. 107300-61-8

Diprafenone, (S)-

Cat. No.: B12777067
CAS No.: 107300-61-8
M. Wt: 369.5 g/mol
InChI Key: VDKMYSMWQCFYBQ-IBGZPJMESA-N
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Description

Diprafenone, (S)- is a chiral compound known for its antiarrhythmic properties. It is a beta-adrenergic antagonist, which means it blocks beta-adrenergic receptors in the heart, helping to manage abnormal heart rhythms. The compound’s IUPAC name is 1-[2-[2-Hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diprafenone, (S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-hydroxy-3-(2-methylbutan-2-ylamino)propane with a phenylpropanone derivative under controlled conditions.

    Coupling Reaction: The intermediate is then coupled with a phenylpropanone derivative using a suitable coupling agent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer, (S)-Diprafenone.

Industrial Production Methods: Industrial production of Diprafenone, (S)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Industrial methods also include rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Diprafenone, (S)- undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deoxygenated derivatives.

Scientific Research Applications

Diprafenone, (S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of chiral synthesis and beta-adrenergic antagonism.

    Biology: Researchers study its effects on cellular signaling pathways and its interactions with beta-adrenergic receptors.

    Medicine: It is investigated for its potential therapeutic uses in treating arrhythmias and other cardiovascular conditions.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

Diprafenone, (S)- exerts its effects by blocking beta-adrenergic receptors in the heart. This action reduces the effects of adrenaline and other stress hormones, leading to a decrease in heart rate and contractility. The compound’s molecular targets include beta-1 and beta-2 adrenergic receptors, and its pathways involve the inhibition of cyclic AMP (cAMP) production, which is crucial for the regulation of cardiac function .

Comparison with Similar Compounds

    Propafenone: A structurally similar antiarrhythmic agent with similar beta-blocking properties.

    Flecainide: Another antiarrhythmic drug that shares some pharmacological effects but differs in its chemical structure and specific receptor interactions.

    Metoprolol: A beta-adrenergic antagonist used primarily for hypertension and heart failure, with a different chemical structure.

Uniqueness of Diprafenone, (S)-: Diprafenone, (S)- is unique due to its specific chiral configuration, which can influence its pharmacokinetics and pharmacodynamics. Its combination of beta-blocking and antiarrhythmic properties makes it particularly effective in managing certain types of cardiac arrhythmias .

Properties

CAS No.

107300-61-8

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

1-[2-[(2S)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one

InChI

InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3/t19-/m0/s1

InChI Key

VDKMYSMWQCFYBQ-IBGZPJMESA-N

Isomeric SMILES

CCC(C)(C)NC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Canonical SMILES

CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Origin of Product

United States

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